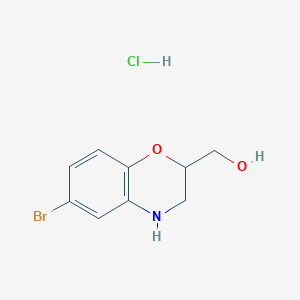

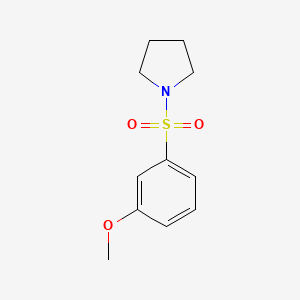

![molecular formula C13H18ClN3O B3006730 2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride CAS No. 1052540-02-9](/img/structure/B3006730.png)

2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-[(Butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride, also known as Bucladesine or dibutyryl cyclic adenosine monophosphate (dbcAMP), is a cyclic nucleotide derivative that has been extensively used in scientific research. It is a cell-permeable analog of cAMP that activates protein kinase A (PKA) and other signaling pathways. Bucladesine has been used to study a wide range of cellular processes, including gene expression, cell differentiation, cell proliferation, and apoptosis.

Aplicaciones Científicas De Investigación

Antimicrobial Agents

Research has shown that derivatives of 3,4-dihydroquinazolin-4-one, such as 2-[(butylamino)methyl]-3,4-dihydroquinazolin-4-one hydrochloride, have been synthesized and tested for their antimicrobial activities. These compounds have been compared with standard antimicrobial agents like tetracycline, indicating their potential use in combating microbial infections (El-zohry & Abd-Alla, 2007).

Chemical Synthesis and Derivatives

Various methods have been explored to synthesize and modify 3,4-dihydroquinazolines, which include reactions with different chemical reagents to create a range of derivatives. These studies contribute to the understanding of the chemical behavior and potential applications of these compounds in different scientific fields (Yunnikova & Ésenbaeva, 2016).

Pharmaceutical Research

The compound has been studied in the context of pharmaceutical research, particularly in the synthesis of new derivatives that may have potential therapeutic applications. These studies often involve exploring the biological activities of these derivatives, such as their anti-inflammatory and analgesic properties (Hunoor et al., 2010).

Corrosion Inhibition

Some studies have investigated the use of 3,4-dihydroquinazoline derivatives as corrosion inhibitors. These compounds have shown effectiveness in protecting metals from corrosion, which is significant for industrial applications (Kadhim et al., 2017).

Cancer Research

Research on 3,4-dihydroquinazoline derivatives has extended to cancer research, where their effects on tumor cells and potential as chemotherapeutic agents are being explored. Studies include the investigation of mechanisms such as autophagy and apoptosis in cancer cells (Rim et al., 2014).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Propiedades

IUPAC Name |

2-(butylaminomethyl)-3H-quinazolin-4-one;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O.ClH/c1-2-3-8-14-9-12-15-11-7-5-4-6-10(11)13(17)16-12;/h4-7,14H,2-3,8-9H2,1H3,(H,15,16,17);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXDBSBFTBMDCJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNCC1=NC2=CC=CC=C2C(=O)N1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

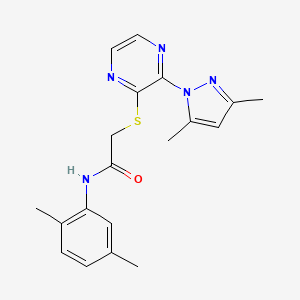

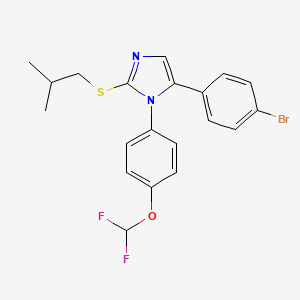

![8-[(2-Chlorophenyl)methylamino]-3-methyl-7-(3-phenylpropyl)purine-2,6-dione](/img/structure/B3006648.png)

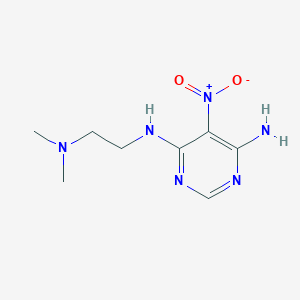

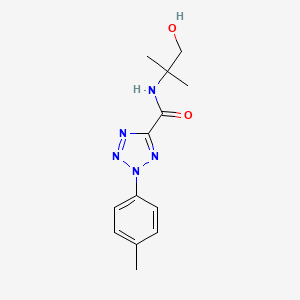

![2-[(1-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3006656.png)

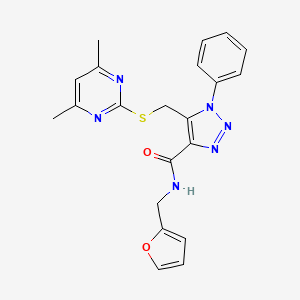

![2-methoxy-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)acetamide](/img/structure/B3006658.png)

![3-[(3,4-dimethylphenyl)sulfonyl]-N-(3-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B3006659.png)

![1-[[7-[(4-Fluorophenyl)methyl]-1,3-dimethyl-2,6-dioxopurin-8-yl]methyl]piperidine-4-carboxamide](/img/structure/B3006669.png)

![1-[4-(4-Aminocyclohexyl)piperazin-1-yl]ethanone;dihydrochloride](/img/structure/B3006670.png)